1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
Description
1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a pyrrole-derived ketone featuring a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyrrole ring. Its molecular formula is C₈H₈F₃NO, with a monoisotopic mass of 191.0558 Da .
Properties
CAS No. |
1369093-77-5 |
|---|---|
Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-6(4-12(7)2)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
JGAQRRCBAWYRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been employed to functionalize the pyrrole ring . The choice of reagents and reaction conditions is crucial to achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of materials with specialized properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogous pyrrole and heterocyclic ketones, emphasizing substituent effects:
Physical and Chemical Properties
- Melting Points : While the target compound lacks reported data, similar compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C , suggesting the target may have comparable thermal stability.
- Volatility: The non-fluorinated analog 1-(1H-pyrrol-2-yl)ethan-1-one is volatile and detected in tea extracts , whereas -CF₃ groups in the target likely reduce volatility.
Biological Activity
1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one, with the CAS number 1369093-77-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and enzyme inhibition activities, supported by relevant data tables and research findings.
The compound's chemical formula is and it has a molecular weight of 191.15 g/mol. The structure contains a pyrrole ring substituted with trifluoromethyl and methyl groups, which are known to influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to 1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one. Notably, compounds with similar structures have shown significant activity against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
| 1-Methyl Pyrrole Derivative | Staphylococcus aureus | <0.03125 |
| 1-Methyl Pyrrole Derivative | E. coli | 1–4 |
| 1-Methyl Pyrrole Derivative | Pseudomonas aeruginosa | 16 |
This table illustrates that compounds structurally related to 1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one exhibit potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains.
Enzyme Inhibition
The compound's ability to inhibit bacterial topoisomerases has been investigated as well. Topoisomerases are crucial for DNA replication and transcription, making them viable targets for antibiotic development.
Table 2: Enzyme Inhibition Data
| Compound Type | Enzyme Target | IC50 (nM) |
|---|---|---|
| Type I Compound | DNA Gyrase (E. coli) | <32 |
| Type I Compound | Topo IV (E. coli) | <100 |
The low IC50 values indicate that these compounds can effectively inhibit the activity of essential bacterial enzymes, suggesting a mechanism through which they exert their antibacterial effects.
Case Studies
Several case studies have explored the biological activities of pyrrole derivatives:
- Study on Antibacterial Efficacy : A study published in MDPI found that pyrrole benzamide derivatives demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus, indicating their potential as lead compounds for developing new antibacterial agents .
- Dual Inhibitors Development : Research focusing on dual inhibitors of bacterial topoisomerases revealed that certain pyrrole derivatives exhibited strong dual activity against both DNA gyrase and Topo IV, with MIC values below 0.25 μg/mL against multiple Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
